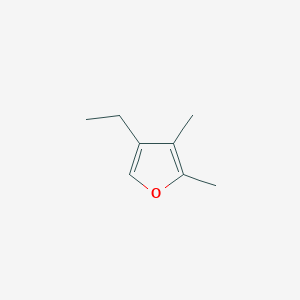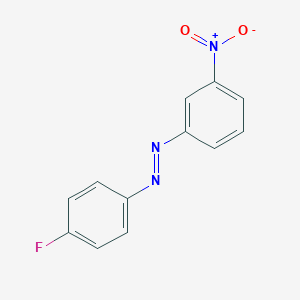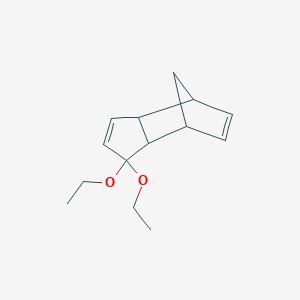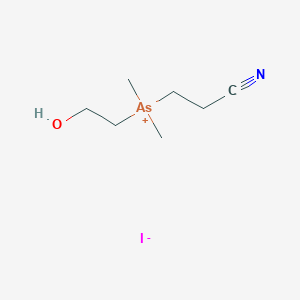![molecular formula C10H13O3PS B14383967 Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate CAS No. 88707-62-4](/img/structure/B14383967.png)
Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylsulfanyl-substituted ethenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate typically involves the reaction of dimethyl phosphite with a suitable phenylsulfanyl-substituted alkene. One common method involves the use of a palladium-catalyzed cross-coupling reaction between dimethyl phosphite and phenylsulfanyl-substituted vinyl halides under microwave irradiation . This reaction proceeds efficiently, yielding the desired product in high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. The phenylsulfanyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
- Dimethyl [1-(phenylsulfanyl)vinyl]phosphonate
- Diethyl [1-(phenylsulfanyl)ethenyl]phosphonate
- Dimethyl [1-(phenylsulfanyl)propyl]phosphonate
Uniqueness
Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate is unique due to the presence of both a phosphonate group and a phenylsulfanyl-substituted ethenyl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
88707-62-4 |
|---|---|
分子式 |
C10H13O3PS |
分子量 |
244.25 g/mol |
IUPAC名 |
1-dimethoxyphosphorylethenylsulfanylbenzene |
InChI |
InChI=1S/C10H13O3PS/c1-9(14(11,12-2)13-3)15-10-7-5-4-6-8-10/h4-8H,1H2,2-3H3 |
InChIキー |
IIKQUAAFSUVBAB-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C(=C)SC1=CC=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)

![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)



![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)



